molecular formula C11H16BrN3O2 B13542383 1-(1-Boc-3-azetidinyl)-5-bromopyrazole

1-(1-Boc-3-azetidinyl)-5-bromopyrazole

Cat. No.: B13542383
M. Wt: 302.17 g/mol
InChI Key: JFIKPZIMFODSJE-UHFFFAOYSA-N
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Description

1-(1-Boc-3-azetidinyl)-5-bromopyrazole is a chemical compound that has garnered interest in various fields of scientific research. The compound is characterized by its unique structure, which includes a bromopyrazole ring and a Boc-protected azetidine moiety. This combination of functional groups makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry.

Preparation Methods

The synthesis of 1-(1-Boc-3-azetidinyl)-5-bromopyrazole typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the azetidine ring: This step involves the cyclization of a suitable precursor to form the azetidine ring.

    Protection of the azetidine ring: The azetidine ring is then protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.

    Bromination of pyrazole: The pyrazole ring is brominated using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Coupling of the protected azetidine and bromopyrazole: The final step involves coupling the Boc-protected azetidine with the bromopyrazole to form the desired compound.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

1-(1-Boc-3-azetidinyl)-5-bromopyrazole can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Deprotection reactions: The Boc group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free azetidine.

    Oxidation and reduction reactions: The compound can participate in oxidation or reduction reactions depending on the reagents and conditions used.

Common reagents for these reactions include N-bromosuccinimide (NBS) for bromination, trifluoroacetic acid (TFA) for deprotection, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(1-Boc-3-azetidinyl)-5-bromopyrazole has several scientific research applications, including:

    Medicinal chemistry: The compound is used as an intermediate in the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Organic synthesis: It serves as a building block for the construction of more complex molecules in organic synthesis.

    Biological studies: The compound can be used in biological assays to study its effects on various biological targets and pathways.

    Material science: It may find applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(1-Boc-3-azetidinyl)-5-bromopyrazole depends on its specific application. In medicinal chemistry, the compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The bromopyrazole moiety can interact with various molecular targets, while the azetidine ring may enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

1-(1-Boc-3-azetidinyl)-5-bromopyrazole can be compared with other similar compounds, such as:

    1-(1-Boc-3-azetidinyl)pyrrolidine: This compound has a pyrrolidine ring instead of a pyrazole ring, which may result in different chemical reactivity and biological activity.

    4-(1-Boc-3-azetidinyl)piperidine: This compound features a piperidine ring, offering different steric and electronic properties compared to the pyrazole ring.

The uniqueness of this compound lies in its combination of a bromopyrazole ring and a Boc-protected azetidine moiety, which provides a distinct set of chemical and biological properties.

Properties

Molecular Formula

C11H16BrN3O2

Molecular Weight

302.17 g/mol

IUPAC Name

tert-butyl 3-(5-bromopyrazol-1-yl)azetidine-1-carboxylate

InChI

InChI=1S/C11H16BrN3O2/c1-11(2,3)17-10(16)14-6-8(7-14)15-9(12)4-5-13-15/h4-5,8H,6-7H2,1-3H3

InChI Key

JFIKPZIMFODSJE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)N2C(=CC=N2)Br

Origin of Product

United States

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